molecular formula C30H37N5O2 B1247263 Unii-LV99ztj3GS

Unii-LV99ztj3GS

Cat. No.: B1247263
M. Wt: 499.6 g/mol
InChI Key: DDVVRHNNOPQPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GT-1282 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of GT-1282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

GT-1282 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of GT-1282 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Mechanism of Action

GT-1282 exerts its effects by binding to the CCR5 receptor on the surface of white blood cells. This binding inhibits the receptor’s activity, preventing it from interacting with its natural ligands. This inhibition can modulate the immune response, making GT-1282 a potential therapeutic agent for diseases involving the CCR5 receptor .

Comparison with Similar Compounds

GT-1282 is unique among CCR5 antagonists due to its specific chemical structure and binding affinity. Similar compounds include:

GT-1282 stands out due to its unique bipiperidine structure and its potential for reduced side effects compared to other CCR5 antagonists .

Properties

Molecular Formula

C30H37N5O2

Molecular Weight

499.6 g/mol

IUPAC Name

(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-(N-pyridin-3-ylanilino)piperidin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C30H37N5O2/c1-23-11-19-34(37)24(2)28(23)29(36)32-20-14-30(3,15-21-32)33-17-12-26(13-18-33)35(25-8-5-4-6-9-25)27-10-7-16-31-22-27/h4-11,16,19,22,26H,12-15,17-18,20-21H2,1-3H3

InChI Key

DDVVRHNNOPQPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(CC2)(C)N3CCC(CC3)N(C4=CC=CC=C4)C5=CN=CC=C5

Synonyms

NIBR-1282

Origin of Product

United States

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